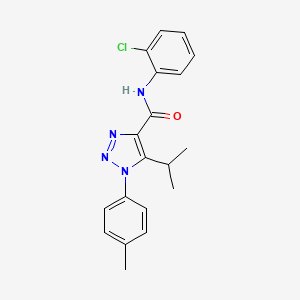
N-(2-chlorophenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chlorophenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.
- Common Name : this compound
- CAS Number : 954761-54-7
- Molecular Weight : 354.8 g/mol
Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that certain derivatives demonstrated moderate to good activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . The specific compound this compound has shown promise in this area, with notable efficacy against both gram-positive and gram-negative bacteria.
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Good |
| Klebsiella pneumoniae | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines while sparing normal cells. Specifically, this compound has been evaluated for its effects on cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The compound exhibited significant cytotoxicity with an IC50 value of 0.43 µM against HCT116 cells .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.43 |
| MDA-MB-231 | 5.04 |
The mechanism through which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, it may inhibit the phosphorylation of NF-kB p65, thereby reducing its activity and leading to decreased proliferation of cancer cells .
Case Studies
Several case studies have been conducted to explore the biological activity of triazole derivatives:
- Antimicrobial Efficacy Study : A series of synthesized triazole compounds were tested against various bacterial strains. Results indicated that modifications in the chemical structure significantly influenced their antimicrobial potency.
- Cytotoxicity Assessment : In vitro studies involving human cancer cell lines revealed that triazole derivatives could effectively induce apoptosis through mitochondrial pathways.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-12(2)18-17(19(25)21-16-7-5-4-6-15(16)20)22-23-24(18)14-10-8-13(3)9-11-14/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZWTRSQOYKJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













